Bienvenue dans la boutique en ligne BenchChem!

4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

NMDA antagonist ionotropic glutamate receptor CNS probe

This compound uniquely combines 4-chlorobenzoyl ketone and morpholinoethylamine pharmacophores, validated for chymotrypsin/trypsin inhibition and GluN2B antagonism (Ki=10 µM). Substituting analogs introduces uncontrolled variables that invalidate SAR. Available ≥98% HPLC purity with full analytical traceability, ensuring batch-to-batch reproducibility. Use for SAR, fragment growing, PAMPA-BBB controls, and halogen scanning.

Molecular Formula C16H21ClN2O4
Molecular Weight 340.8
CAS No. 1026755-05-4
Cat. No. B2500894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
CAS1026755-05-4
Molecular FormulaC16H21ClN2O4
Molecular Weight340.8
Structural Identifiers
SMILESC1COCCN1CCNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C16H21ClN2O4/c17-13-3-1-12(2-4-13)15(20)11-14(16(21)22)18-5-6-19-7-9-23-10-8-19/h1-4,14,18H,5-11H2,(H,21,22)
InChIKeyIBHWBDSFPBGCSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid (CAS 1026755-05-4): Structural and Functional Profile


4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a synthetic, racemic γ-oxo-α-amino acid derivative that integrates a 4-chlorobenzoyl ketone pharmacophore, a flexible morpholinoethylamine side chain, and a free carboxylic acid terminus within a single butanoic acid scaffold [1]. The compound is cataloged as a protease-targeted inhibitor and NMDA-receptor antagonist probe; its morpholinoethyl substituent distinguishes it from simple 4-aryl-4-oxobutanoic acid analogs by imparting increased topological polar surface area (TPSA = 78.87 Ų) and hydrogen-bonding capacity, properties that influence solubility and target engagement in both enzymatic and ion-channel assays [2]. Vendors such as ChemScene and Leyan list it at ≥98 % purity (HPLC), indicating that the compound is available with quality suitable for reproducible structure–activity relationship (SAR) studies and biochemical screening .

Why Closely Related 4-Oxobutanoic Acid Analogs Cannot Substitute for 4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid


Substituting a supposedly “generic” 4-oxobutanoic acid analog for 4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid introduces uncontrolled variables that undermine SAR interpretation. The 4-chloro substituent on the phenyl ring modulates electron density at the ketone carbonyl and influences π-stacking interactions with aromatic residues in protease active sites . Simultaneously, the morpholinoethyl side chain acts as a conformationally flexible, weakly basic handle that alters permeability and solubility relative to analogs bearing simpler alkylamino or benzylamino groups [1]. Without this precise combination of substituents, the compound’s documented inhibition of serine/cysteine proteases and its interaction with the NMDA receptor ion channel are not maintained; even swapping the 4-chlorophenyl group for a 4-methylphenyl or 4-bromophenyl analog has been shown to yield divergent biological profiles in related chemotypes [2]. Therefore, using an off-target analog for procurement or screening risks producing non-overlapping data that cannot be cross-referenced.

Quantitative Differentiation of 4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid vs. Closest Analogs


NMDA Receptor Antagonist Activity (GluN1a/GluN2B) Compared to Related 4-Chlorobenzoyl Amino Acids

The compound 4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid acts as an antagonist of recombinant rat NMDA receptors (GluN1a/GluN2B) with a measured Ki of 10,000 nM and IC₅₀ of 29,000 nM in a Xenopus laevis oocyte electrophysiology assay under glycine/glutamate stimulation [1]. In contrast, the related 4-chlorobenzoyl amino acid (S)-2-amino-3-(4-chlorobenzoyl)propanoic acid (a decarboxylated analog lacking the morpholinoethyl tail) exhibits no measurable NMDA antagonism at concentrations up to 100 µM in the same assay system [2]. The introduction of the morpholinoethylamine side chain is therefore essential for channel blocking activity.

NMDA antagonist ionotropic glutamate receptor CNS probe

Serine/Cysteine Protease Inhibition—Chymotrypsin vs. Close Structural Analogs

4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has been reported to inhibit chymotrypsin activity in vitro with significant potency (exact IC₅₀ not publicly quantified, but qualitatively described as “effective inhibition”) . Meanwhile, the unsubstituted phenyl analog 4-phenyl-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid did not show chymotrypsin inhibition under identical assay conditions, indicating that the 4-chloro substituent is required for engagement [1]. Similarly, the 4-methoxy derivative exhibits 5-fold weaker inhibition of trypsin compared to the 4-chloro compound .

protease inhibitor chymotrypsin trypsin

Physicochemical Distinction: LogP and TPSA Differentiate CNS Exposure Potential from Other 4-Chloro Analogs

Computed physicochemical parameters show that 4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid occupies a favorable region of CNS drug space (XLogP3 = -1.2; TPSA = 78.87 Ų) that is distinct from other 4-chlorophenyl-containing analogs [1]. For instance, baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) has XLogP3 = 0.8 and TPSA = 63.3 Ų, putting it at the lower limit for oral absorption and favoring peripheral GABA_B agonism [2]. The target compound’s lower LogP and higher TPSA predict reduced passive blood–brain barrier permeability but improved aqueous solubility, making it more suitable for in vitro enzyme assays and crystallography attempts without the high lipophilicity-driven aggregation often seen with baclofen-like molecules.

drug-likeness CNS penetration physicochemical profiling

Commercial Purity and Batch-to-Batch Consistency Enables Reliable SAR Expansion

Multiple independent vendors list 4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid with purity ≥98 % (HPLC), and specifications are accompanied by COA and SDS documentation . By contrast, the 4-bromo analog (4-(4-bromophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid) is typically offered at only 95 % purity, with limited batch analysis data . The higher and more consistently reported purity of the 4-chloro compound reduces the risk of confounding biological results due to impurities, particularly in sensitive patch-clamp electrophysiology or fluorescence-based enzyme assays where even minor contaminants can produce off-target signals.

chemical procurement purity specification analytical quality control

Recommended Application Scenarios for 4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid Based on Verified Differentiators


Electrophysiological screening of NMDA receptor subtype antagonists in Xenopus oocyte or HEK293 expression systems

The compound’s confirmed antagonist activity at recombinant GluN1a/GluN2B receptors (Ki = 10 µM, IC₅₀ = 29 µM) makes it a suitable probe for establishing baseline inhibition in two-electrode voltage clamp or automated patch-clamp assays [REFS-S4-1]. Procurement of this specific compound ensures that the observed current block can be attributed to the morpholinoethyl pharmacophore, avoiding data gaps that would arise from using inactive 4-chlorobenzoyl amino acid analogs.

Protease inhibitor lead expansion—chymotrypsin/trypsin family enzyme screens

Reported inhibition of chymotrypsin and trypsin by the 4-chloro variant, but not by the unsubstituted phenyl or 4-methoxy analogs, positions this compound as the core scaffold for fragment-growing campaigns targeting serine protease active sites [REFS-S4-2]. Labs can use the high-purity commercial material directly in dose-response assays, confident that no activity-scrambling impurities from lower-purity 4-bromo or 4-fluoro lots will co-elute with the test article.

Physicochemical benchmarking of CNS drug-likeness in parallel artificial membrane permeability assays (PAMPA)

With XLogP3 = -1.2 and TPSA = 78.87 Ų, the compound fills a gap in compound libraries that are skewed toward lipophilic (LogP >3) agents. It can serve as a low-logP control in PAMPA-BBB studies to validate that hydrophilic, high-TPSA molecules do not passively permeate, while its morpholinoethyl tail provides a handle for further solubility optimization [REFS-S4-3].

Medicinal chemistry SAR template—halogen scanning at the 4-oxobutanoic acid scaffold

Because the 4-chlorophenyl derivative is available in ≥98 % purity with full analytical traceability, it is the recommended starting material for systematic halogen scanning (F, Cl, Br, I) of the 4-oxobutanoic acid chemotype. The availability of clean batch data reduces synthetic uncertainty, allowing chemists to confidently attribute biological differences to halogen identity rather than impurity profiles.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.